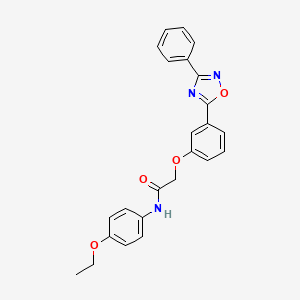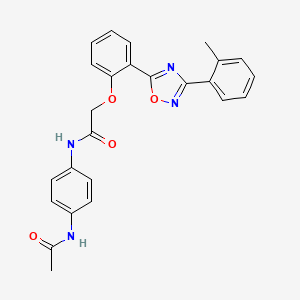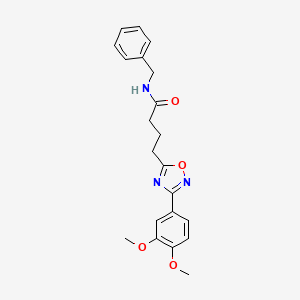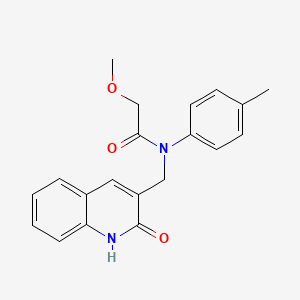
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mécanisme D'action
The mechanism of action of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone varies depending on the application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In agriculture, it acts as a pesticide and herbicide by disrupting the metabolic pathways of pests and weeds. In material science, it exhibits fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone vary depending on the application. In medicine, it has been shown to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In material science, it exhibits good photostability and high quantum yield.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its relatively low solubility in water and its sensitivity to light and heat.
Orientations Futures
There are several future directions for the research of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone. In medicine, it could be further studied for its potential as a chemotherapeutic agent and for the treatment of inflammatory diseases. In agriculture, it could be further explored for its potential as a biopesticide and for the development of sustainable agriculture practices. In material science, it could be further investigated for its potential as a sensor and for the synthesis of novel materials with unique properties.
In conclusion, (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone involves the condensation reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-3-phenylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl](pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)





![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)



![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)
